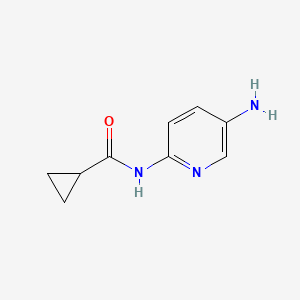

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide

Description

Contextual Significance of Pyridin-2-yl Cyclopropanecarboxamide (B1202528) Scaffolds in Chemical Biology and Medicinal Chemistry Research

The pyridin-2-yl cyclopropanecarboxamide scaffold, the core structure of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide, is a privileged motif in drug discovery. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile component for designing molecules that can bind to biological targets with high affinity and specificity.

The cyclopropyl (B3062369) group, a three-membered carbon ring, attached to the carboxamide linker, introduces conformational rigidity to the molecule. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher potency. Furthermore, the cyclopropyl group can influence the metabolic stability and pharmacokinetic properties of a compound. The combination of the pyridine and cyclopropanecarboxamide moieties creates a scaffold that is both versatile in its potential interactions and structurally constrained, a desirable combination for medicinal chemists.

Research has demonstrated the utility of this scaffold in developing inhibitors for a variety of enzymes and receptors. For instance, derivatives of the pyridin-2-yl cyclopropanecarboxamide core have been investigated as macrofilaricidal compounds for treating human filarial infections. nih.gov Additionally, this structural motif has been incorporated into noncompetitive antagonists of the AMPA receptor, which are relevant for neurological conditions. nih.gov

Historical Perspective on the Discovery and Initial Academic Investigations of the Compound Class

While specific historical details on the initial discovery of this compound are not extensively documented in readily available academic literature, the development of this class of compounds can be understood within the broader context of research on pyridine derivatives and their utility in medicinal chemistry.

The synthesis of related N-(pyridin-2-yl) amides and their analogues has been a subject of interest for several decades. Early investigations into the synthesis of 2,5-disubstituted pyridines laid the groundwork for the creation of a diverse range of pyridine-based compounds. mdpi.com The exploration of different functional groups on the pyridine ring, such as amino and nitro groups, has been a key area of research, as these groups can significantly modulate the electronic properties and biological activity of the molecule. For example, the synthesis and rearrangement of compounds like 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones have been studied to create novel heterocyclic systems. nih.gov

The specific combination of the 5-amino-pyridin-2-yl core with a cyclopropanecarboxamide side chain likely emerged from systematic efforts in medicinal chemistry to explore novel chemical space around the pyridine scaffold. The introduction of the cyclopropyl group was a logical step to enhance potency and fine-tune the physicochemical properties of potential drug candidates.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues has primarily focused on their potential as therapeutic agents. The core structure serves as a versatile starting point for the synthesis of libraries of related compounds, where modifications can be made to the pyridine ring, the amino group, or the cyclopropyl moiety to explore structure-activity relationships (SAR).

One notable trajectory has been the investigation of these compounds as modulators of biological pathways implicated in diseases such as cystic fibrosis. Patents have been filed for N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives for the treatment of CFTR mediated diseases, highlighting the interest in this scaffold for addressing protein folding and trafficking defects. google.com

Furthermore, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine scaffold, which shares structural similarities, has been explored for its anti-proliferative activity in cancer cell lines. mdpi.com This suggests that the broader class of aminopyridine carboxamides warrants investigation for its potential in oncology.

The research on related analogues provides a roadmap for the potential applications of this compound. By systematically modifying its structure, researchers can aim to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. The amino group at the 5-position of the pyridine ring offers a key point for further functionalization, allowing for the attachment of various substituents to probe interactions with specific biological targets.

Below is a table summarizing key research areas for pyridin-2-yl cyclopropanecarboxamide scaffolds and their derivatives:

| Research Area | Therapeutic Target/Indication | Key Structural Features |

| Infectious Diseases | Filarial Infections | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines |

| Neurological Disorders | AMPA Receptor Antagonism | 1,3,5-triaryl-1H-pyridin-2-one derivatives |

| Genetic Diseases | Cystic Fibrosis (CFTR modulation) | N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamides |

| Oncology | Anti-proliferative activity | 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMZQTANRUNAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919028-62-9 | |

| Record name | N-(5-aminopyridin-2-yl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N 5 Aminopyridin 2 Yl Cyclopropanecarboxamide

Retrosynthetic Analysis of the N-(5-aminopyridin-2-yl)cyclopropanecarboxamide Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection occurs at the amide bond (C-N bond). This bond is typically formed late in the synthesis due to its robustness.

This primary disconnection breaks the molecule into two key synthons: a nucleophilic aminopyridine component and an electrophilic cyclopropane (B1198618) component. These synthons correspond to the practical starting materials, 2,5-diaminopyridine (B189467) and a derivative of cyclopropanecarboxylic acid , such as cyclopropanecarbonyl chloride . This approach is favored due to the commercial availability and straightforward reactivity of these precursors.

An alternative, less common retrosynthetic strategy could involve the construction of the pyridine (B92270) ring as a later step in the synthesis, with the cyclopropanecarboxamide (B1202528) moiety already attached to a precursor fragment. However, the former strategy is generally more efficient and widely employed.

Classical and Contemporary Approaches to Amide Bond Formation

The formation of the amide bond is the cornerstone of this synthesis. researchgate.net This can be achieved through both classical and contemporary methods, each with its own advantages. researchgate.net The fundamental principle involves the reaction of an activated carboxylic acid derivative with an amine. researchgate.net

The most direct and classical method for forming the amide bond in this compound is the acylation of 2,5-diaminopyridine with cyclopropanecarbonyl chloride . This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A critical challenge in this approach is regioselectivity. 2,5-diaminopyridine possesses two amino groups with different nucleophilicities. The amino group at the C2 position is generally more nucleophilic than the one at the C5 position due to electronic effects within the pyridine ring. Therefore, the acylation reaction is expected to occur preferentially at the C2-amino group, yielding the desired product. Careful control of reaction conditions, such as temperature and the rate of addition of the acyl chloride, is crucial to maximize the yield of the target isomer and minimize the formation of di-acylated or other isomeric byproducts.

Contemporary organic synthesis increasingly favors catalytic methods that avoid the use of stoichiometric activating agents, thereby reducing waste and often proceeding under milder conditions. catalyticamidation.info Catalytic direct amidation involves the reaction of a carboxylic acid (cyclopropanecarboxylic acid ) and an amine (2,5-diaminopyridine ) with the removal of water. catalyticamidation.info

Several heterogeneous and homogeneous catalysts have been developed for this purpose. Lewis acid catalysts are particularly effective. For instance, Niobium(V) oxide (Nb₂O₅) has been demonstrated as a highly efficient and reusable heterogeneous catalyst for the direct amidation of various carboxylic acids and amines. researchgate.net Other systems based on aluminum oxide (Al₂O₃) or boronic acids have also been developed, which can activate the carboxylic acid towards nucleophilic attack by the amine. catalyticamidation.inforesearchgate.net These methods represent a more sustainable and atom-economical alternative to traditional coupling reagents or the use of acyl halides. catalyticamidation.info

| Catalyst System | Description | Advantages |

| Boronic Acid Catalysis | Utilizes boronic acids to activate carboxylic acids for amidation, likely through the formation of bridged B-X-B units. catalyticamidation.info | Milder conditions, avoids stoichiometric waste. catalyticamidation.info |

| Niobium(V) Oxide (Nb₂O₅) | A reusable, water-tolerant heterogeneous Lewis acid catalyst effective for a wide range of substrates. researchgate.net | High yields, catalyst reusability, applicable to less reactive amines. researchgate.net |

| Aluminum Oxide (Al₂O₃) | An amphoteric catalyst that can activate the carbonyl group of an amide for transamidation reactions. researchgate.net | Reusable, effective for simultaneous activation of carbonyl and N-H bonds. researchgate.net |

| Ruthenium-based Catalysts | Can be used for reductive amidation of esters with nitro compounds, offering an alternative pathway. researchgate.net | Utilizes different starting materials, robust methodology. researchgate.net |

Construction of the Pyridin-2-yl Moiety Precursors

The key precursor for the synthesis of this compound is 2,5-diaminopyridine . There are several established methods for its preparation. One common route involves the reduction of 2-amino-5-nitropyridine . The nitro group can be effectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or iron powder in acidic media.

Another synthetic pathway starts from 2,5-dibromopyridine (B19318) . A copper-catalyzed amination reaction can be employed to introduce the amino groups. For instance, reacting 2,5-dibromopyridine with ammonia (B1221849) in the presence of a copper catalyst and a suitable ligand can yield 2,5-diaminopyridine. chemicalbook.com The Chichibabin reaction, which involves the direct amination of pyridine using sodium amide, can also be adapted to produce diaminopyridines, though it often requires harsh conditions. google.com

| Starting Material | Reagents and Conditions | Yield |

| 2,5-Dibromopyridine | [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃], NH₃, Cs₂CO₃, TBAB in ethylene (B1197577) glycol, 140°C, 16h. chemicalbook.com | 55% |

| 2-Amino-5-nitropyridine | Catalytic hydrogenation (e.g., H₂/Pd/C) or chemical reduction (e.g., Fe/HCl). | High yields are generally reported. |

| Pyridine | Modified Chichibabin reaction with NaNH₂ and a phase-transfer catalyst at 150-180°C. google.com | Variable, depends on specific conditions. |

Advanced Coupling Reactions for Scaffold Assembly

Beyond the direct acylation of 2,5-diaminopyridine, advanced catalytic cross-coupling reactions offer alternative strategies for assembling the N-(pyridin-2-yl)amide scaffold. One such powerful method is palladium-catalyzed aminocarbonylation.

This approach can be envisioned in several ways. For instance, a reaction between an appropriately substituted halo-aminopyridine (e.g., 2-amino-5-iodopyridine), carbon monoxide, and cyclopropylamine (B47189) in the presence of a palladium catalyst and a base would construct the amide bond and introduce the cyclopropyl (B3062369) group simultaneously.

Alternatively, Pd-catalyzed carbonylation has been effectively used to introduce carboxamide moieties into iodo-substituted imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This demonstrates the utility of such reactions for functionalizing pyridine-based heterocyclic systems. These methods can be particularly useful when direct amidation proves challenging due to substrate sensitivity or selectivity issues, offering a versatile tool for constructing complex amide-containing molecules.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for the synthesis of this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples of such strategies.

A plausible and efficient route to the target compound involves a two-step sequence starting from a halogenated pyridine precursor. A key intermediate, N-(5-bromopyridin-2-yl)cyclopropanecarboxamide, can be synthesized first. This intermediate then undergoes a palladium-catalyzed amination reaction to introduce the amino group at the 5-position.

The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds and is highly applicable in this context. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. In the synthesis of this compound, N-(5-bromopyridin-2-yl)cyclopropanecarboxamide would serve as the aryl halide. Various ammonia surrogates or protected amines can be used as the nitrogen source. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the catalyst and facilitates key reaction steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Amine Source | Benzophenone imine, NH₃ | Provides the nitrogen atom for the amino group |

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, recent advancements have led to the development of "aminative Suzuki-Miyaura coupling" processes. snnu.edu.cnnih.gov These innovative methods allow for the formation of C-N bonds, presenting an alternative palladium-catalyzed strategy for the amination of the pyridine ring.

Other Metal-Catalyzed Coupling Reactions in Synthesis

Beyond palladium, other transition metals can catalyze cross-coupling reactions relevant to the synthesis of N-aryl-2-aminopyridines. nih.govresearchgate.netrsc.org Nickel-based catalyst systems, for instance, have emerged as a more economical alternative to palladium for C-N cross-coupling reactions. researchgate.net These reactions often proceed via similar mechanistic pathways to their palladium-catalyzed counterparts and can be effective for the amination of aryl halides.

Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for forming C-N bonds. While often requiring harsher reaction conditions than palladium-catalyzed methods, modern advancements have led to the development of milder copper-catalyzed amination protocols that could potentially be applied to the synthesis of this compound.

Optimization of Synthetic Pathways and Process Intensification for Research-Scale Production

Optimizing the synthetic pathway for this compound on a research scale involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost.

For the key palladium-catalyzed amination step, a Design of Experiments (DoE) approach can be employed to efficiently screen various catalysts, ligands, bases, solvents, and temperatures. The goal is to identify a robust set of conditions that consistently provides the desired product in high yield.

Key Optimization Parameters for Palladium-Catalyzed Amination:

| Parameter | Variables to Screen | Desired Outcome |

| Catalyst Loading | 0.1 - 5 mol% | Lowest effective loading to minimize cost |

| Ligand | Various phosphine ligands | High reaction rate and yield |

| Base | Different inorganic and organic bases | Complete reaction with minimal side products |

| Solvent | Toluene, Dioxane, THF | Good solubility of reactants and compatibility with the catalyst system |

| Temperature | Room temperature to reflux | Lowest possible temperature for optimal selectivity and energy efficiency |

Process intensification for research-scale production focuses on making the synthesis more efficient and safer. For the synthesis of aminopyridine derivatives, this could involve transitioning from traditional batch reactions to flow chemistry. nih.govrsc.org Flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents or intermediates. This can lead to higher yields, improved purity, and faster reaction times, making the synthesis more amenable to scale-up if required.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-(5-aminopyridin-2-yl)cyclopropanecarboxamide. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, the amide N-H, and the amino N-H₂. The chemical shifts (δ) of the pyridine protons are influenced by the electronic effects of the amino and amide substituents. The protons on the cyclopropyl ring would appear in the upfield region, characteristic of strained ring systems. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be employed to establish proton-proton coupling networks, confirming the connectivity within the pyridine and cyclopropane (B1198618) moieties.

The ¹³C NMR spectrum would complement the ¹H data by revealing the chemical environment of each carbon atom. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the pyridine ring would exhibit distinct resonances based on their position relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.8 - 8.2 | d | ~2.5 |

| Pyridine-H | 7.0 - 7.4 | dd | ~8.5, 2.5 |

| Pyridine-H | 7.5 - 7.9 | d | ~8.5 |

| Amide-NH | 8.5 - 9.5 | s | - |

| Amino-NH₂ | 3.5 - 4.5 | s (br) | - |

| Cyclopropyl-CH | 1.5 - 2.0 | m | - |

Note: This is a table of predicted values for illustrative purposes.

Utility of X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information. It would confirm the molecular connectivity and reveal the molecule's conformation in the solid state, including the relative orientation of the pyridine ring and the cyclopropanecarboxamide (B1202528) group.

Furthermore, this technique elucidates the details of intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound, it is anticipated that the amino and amide groups would participate in a network of hydrogen bonds, influencing the crystal packing. The precise bond lengths, bond angles, and torsion angles obtained from the crystallographic data are crucial for computational modeling and understanding structure-activity relationships.

Table 2: Illustrative Crystallographic Data for a Pyridine-Amide Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.623 |

| b (Å) | 4.889 |

| c (Å) | 13.128 |

| β (°) | 94.06 |

| Volume (ų) | 872.2 |

Note: This data is for a related compound, N-(5-bromopyrimidin-4-yl)cyclopropanecarboxamide, and serves as an example of the type of information obtained.

Advanced Mass Spectrometry Techniques in Purity Assessment and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision. This accurate mass measurement can confirm the molecular formula (C₉H₁₁N₃O).

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to probe the molecular structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. The analysis of these fragment ions can provide evidence for the presence of the cyclopropanecarboxamide and aminopyridine moieties within the molecule, thus serving as a valuable tool for structural confirmation.

Table 3: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 178.0975 | (Hypothetical) |

Note: This table presents calculated exact masses for the protonated and sodiated molecular ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Samples

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be detected by these techniques.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amide. The C=O stretching vibration of the amide group would give rise to a strong absorption band, typically in the region of 1650-1680 cm⁻¹. The spectrum would also contain bands corresponding to the C-N stretching and N-H bending vibrations, as well as aromatic C-H and C=C stretching from the pyridine ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique, for instance, in characterizing the cyclopropyl ring vibrations.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch | 1650 - 1680 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

Note: This table provides typical ranges for the vibrational frequencies of the indicated functional groups.

Structure Activity Relationship Sar Studies and Analog Design

Design and Synthesis of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide Analogues and Derivatives

The design of analogues of this compound is often guided by its role as a kinase inhibitor, where the 2-aminopyridine (B139424) moiety typically serves as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the target kinase. acs.org Derivatives are strategically synthesized to probe the chemical space around this core structure, aiming to enhance target engagement and improve drug-like properties.

The synthesis of these analogues generally follows a convergent approach centered on an amide bond formation. A common synthetic route involves the acylation of a substituted 2,5-diaminopyridine (B189467) derivative with cyclopropanecarbonyl chloride or an activated form of cyclopropanecarboxylic acid. Variations in either of these starting materials allow for the introduction of diverse substituents on both the pyridine (B92270) and cyclopropane (B1198618) rings. For instance, substituted anilines can be used to prepare modified chloroacetamides, which are then coupled with appropriate carbonitrile fragments to construct the core thieno[2,3-b]pyridine (B153569) scaffold, a related bioisostere. mdpi.com Alternative synthetic strategies might involve the reaction of functionalized pyridines with various amines to generate a library of derivatives for screening. mdpi.comresearchgate.net

Impact of Substituent Variation on Biological Activity and Target Engagement

The biological activity of this compound derivatives is highly sensitive to substitutions on its three primary structural components.

The 2-aminopyridine group is critical for kinase activity, as it typically forms two hydrogen bonds with the hinge region of the kinase ATP-binding pocket. acs.org Modifications to this ring system can profoundly affect potency and selectivity.

Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate electronic properties and create new interactions with the target protein. For example, in related 2-aminopyridine-based LRRK2 inhibitors, adding small alkyl or alkoxy groups can enhance van der Waals interactions in adjacent pockets, thereby improving potency. researchgate.net Conversely, bulky substituents can introduce steric hindrance, disrupting the crucial hinge-binding interaction and reducing activity. nih.gov

Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems like pyrimidine, pyrazole, or azaindole is a common strategy. nih.govrsc.org These replacements aim to maintain the essential hinge-binding interactions while altering properties such as solubility, metabolic stability, and the selectivity profile against other kinases. nih.gov For instance, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine (B1195680) core has been shown to significantly improve potency in certain kinase inhibitors. nih.gov

Below is a table illustrating the hypothetical impact of substitutions on the pyridine ring based on general findings for aminopyridine kinase inhibitors.

| R Group Position | R Group | Effect on Activity (Example Target) | Rationale |

| C3 | -Cl, -F | Variable | Can alter electronics and planarity, potentially improving interactions or causing clashes. |

| C4 | -CH₃, -OCH₃ | Often Increases | Can occupy a small hydrophobic pocket adjacent to the hinge region, increasing affinity. |

| C5 | -NH₂ | Essential | The 5-amino group is a key part of the core scaffold, often involved in secondary interactions or serving as an attachment point for further modifications. |

| C6 | Bulky Groups | Decreases | Steric hindrance often disrupts the necessary hydrogen bonding with the kinase hinge. |

Data is representative of trends observed in related aminopyridine kinase inhibitors and not specific experimental results for this compound.

The cyclopropane ring typically occupies a hydrophobic pocket in the target's binding site. Its small, rigid structure provides conformational constraint, which can be advantageous for binding affinity. nbinno.com

Ring Size and Substitution: Replacing the cyclopropane with other small alkyl groups (e.g., isopropyl) or larger cycloalkanes (e.g., cyclobutane, cyclopentane) is used to probe the size of the hydrophobic pocket. In some scaffolds, contracting a cyclopentane (B165970) ring to a cyclopropane resulted in a reduction in potency, suggesting the pocket can accommodate larger groups. acs.org In other cases, the rigidity and specific vector projections of the cyclopropyl (B3062369) group are optimal for activity. nbinno.comnih.gov

Stereochemistry: For substituted cyclopropane rings, the stereochemistry is often critical. Different stereoisomers will project substituents in different directions, and only one may be optimal for fitting into the binding site and achieving high potency. mdpi.com

The following table demonstrates the typical effects of altering the cyclopropyl group in kinase inhibitors.

| Modification | Effect on Activity | Rationale |

| Replacement with Isopropyl | Often Maintained or Slightly Decreased | Probes for tolerance to slightly increased bulk and flexibility. |

| Replacement with Cyclobutyl/Cyclopentyl | Variable | Activity depends on the size and shape of the target's hydrophobic pocket. A decrease suggests the pocket is small. |

| Replacement with Phenyl | Often Decreases | Introduces significant bulk that may not be accommodated by the binding site intended for a small alkyl group. |

| Introduction of substituents on the ring | Highly dependent on position and stereochemistry | Can be used to gain additional interactions if a suitable sub-pocket exists. |

Data is representative of general SAR principles for small hydrophobic moieties in kinase inhibitors.

The amide linker plays a structural role in correctly positioning the pyridine and cyclopropane moieties. The nitrogen atom itself is a potential point for modification, although it is often less explored than the flanking rings.

N-Alkylation: Adding small alkyl groups to the amide nitrogen can probe for space in the binding site. However, this modification also removes a hydrogen bond donor (the N-H group), which can be detrimental if that group is involved in an interaction with the protein or with solvent. This often leads to a decrease in activity. fiveable.me

Bioisosteric Replacement of Amide Bond: The amide bond itself can be replaced with bioisosteres such as 1,2,4-triazoles or 1,3,4-oxadiazoles to improve metabolic stability and other pharmacokinetic properties. nih.gov The success of such a replacement depends on whether the bioisostere can maintain the correct geometry and key interactions, such as the hydrogen bond accepting capability of the carbonyl oxygen. nih.gov

Pharmacophore Modeling and Identification of Key Interacting Features

Pharmacophore modeling for kinase inhibitors based on the aminopyridine scaffold consistently identifies a set of key features essential for biological activity. wjgnet.comresearchgate.net For a molecule like this compound, a typical pharmacophore model would include:

Two Hydrogen Bond Features: One hydrogen bond donor (from the 2-amino group) and one hydrogen bond acceptor (from the pyridine ring nitrogen). This pair is crucial for the bidentate interaction with the kinase hinge region. acs.orgwjgnet.com

A Hydrophobic/Aromatic Feature: Representing the cyclopropane ring, which occupies a hydrophobic pocket. The model would define the specific location and size of this hydrophobic region. wjgnet.com

An Additional Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker can often form an additional hydrogen bond, further anchoring the inhibitor in the active site. nih.gov

These models are generated either from the structure of the ligand-protein complex (structure-based) or by aligning a series of active molecules (ligand-based) to deduce the common essential features. nih.govmdpi.com Such models serve as a 3D query for virtual screening of compound libraries to find new scaffolds or to guide the design of new analogues. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For a series of analogues of this compound, a QSAR model would aim to predict inhibitory potency (e.g., pIC₅₀) based on calculated molecular descriptors.

A typical 2D-QSAR model might find that activity is correlated with:

Topological Descriptors: Such as molecular connectivity indices (e.g., Chi indices), which relate to the degree of branching and size of the molecule. edgccjournal.org

Physicochemical Descriptors: Including LogP (hydrophobicity) and molar refractivity (a measure of volume and polarizability). A positive correlation with LogP would suggest that increased hydrophobicity of the substituents enhances activity, reinforcing the importance of the hydrophobic interactions of the cyclopropane ring. nih.gov

Electronic Descriptors: Such as the Hammett constant of substituents on the pyridine ring, which could quantify the effect of electron-donating or electron-withdrawing groups on the hinge-binding affinity. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights. These models generate 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. nih.gov For this scaffold, a CoMFA model would likely show:

Favorable Steric Fields (Green Contours): Around the cyclopropane ring, indicating that bulk is tolerated or preferred in that region.

Unfavorable Steric Fields (Yellow Contours): Near the hinge-binding aminopyridine, where bulk would cause a steric clash.

Favorable Electrostatic Fields (Blue Contours): Near the amide carbonyl and pyridine nitrogen, indicating that electronegative (hydrogen bond accepting) features are beneficial.

Favorable Hydrophobic Fields (White/Yellow Contours): In the region occupied by the cyclopropane ring.

These predictive models are powerful tools for prioritizing the synthesis of new derivatives, allowing researchers to focus on compounds with the highest predicted potency. mdpi.comnih.gov

Lack of Specific Research Data Prevents Detailed Analysis of this compound Bioisosteres

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific public-domain research focused on the bioisosteric replacement and detailed structure-activity relationship (SAR) studies of this compound. While the principles of bioisosterism are well-established in medicinal chemistry, and the core moieties of this compound—aminopyridine and cyclopropylamide—are common in drug discovery, specific data detailing the synthesis of its analogs and the resulting influence on compound properties could not be located.

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. For a molecule like this compound, several bioisosteric modifications could be hypothesized based on general medicinal chemistry knowledge:

Aminopyridine Ring: The 2-aminopyridine core is a well-known "hinge-binding" motif found in many kinase inhibitors. Bioisosteric replacements could involve altering the pyridine ring to other nitrogen-containing heterocycles like pyrimidine, pyrazine, or indole (B1671886) to modulate binding affinity and selectivity.

Cyclopropyl Group: The cyclopropyl moiety is often used to improve metabolic stability and potency. It can be considered a bioisostere for other small alkyl groups or even unsaturated fragments. Potential replacements could include cyclobutyl, isopropyl, or vinyl groups to probe the size and conformational requirements of the binding pocket.

However, without specific studies that synthesize these hypothetical analogs and test their biological activity and physicochemical properties, any discussion remains speculative. The generation of detailed research findings and data tables, as requested, is contingent on the existence of such published research. As this information is not available, a scientifically accurate and detailed article on the bioisosteric replacements for this specific compound cannot be constructed at this time.

Preclinical Biological Investigations and Mechanistic Insights

In Vitro Enzymatic Assays for Target Inhibition and Potency Determination (e.g., GSK-3β, kinases)

Enzymatic assays are fundamental in determining the direct inhibitory effect of a compound on its purified target enzyme. For compounds incorporating the N-(5-aminopyridin-2-yl)cyclopropanecarboxamide moiety, these assays have been crucial in establishing their potency and selectivity against GSK-3β and other related kinases. nih.govnih.gov

The potency of inhibitors based on the this compound scaffold has been quantified through the determination of their IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is the dissociation constant for the inhibitor-enzyme complex, providing a more absolute measure of binding affinity.

Studies have identified multiple potent derivatives. For instance, a compound designated as compound 36 demonstrated an IC50 of 70 nM against GSK-3β. nih.gov Further optimization of this scaffold led to the discovery of compound 62 , which exhibited remarkable potency with an IC50 of 8 nM and a Ki of 2 nM for GSK-3β. nih.gov

Selectivity is a critical aspect of kinase inhibitor development. A selectivity screening of compound 62 against the CMGC group of kinases confirmed its high activity against the GSK family (99% inhibition at 1 µM). nih.gov The screening also revealed significant inhibitory activity against DYRK kinases (DYRK1A and DYRK1B), which may offer therapeutic benefits in Alzheimer's disease, but also highlighted off-target inhibition of CDK1, CDK2, and CDK9, suggesting areas for further optimization. nih.gov

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Source |

|---|---|---|---|---|

| Compound 36 | GSK-3β | 70 | Not Reported | nih.gov |

| Compound 62 | GSK-3β | 8 | 2 | nih.gov |

Understanding the mechanism of inhibition is key to rational drug design. The N-(pyridin-2-yl)cyclopropanecarboxamide fragment is designed to function as a "hinge binding group". nih.gov This fragment provides essential hydrogen bond acceptors and donors that interact with the main chain of the amino acid Valine-135 in the highly conserved ATP-binding site of GSK-3β. nih.govnih.gov This mode of interaction, where the inhibitor occupies the same site as the enzyme's natural substrate (ATP), is characteristic of competitive inhibition.

Kinetic studies have explicitly confirmed that compound 62, which is built on this scaffold, is an ATP-competitive inhibitor of GSK-3β. nih.gov This mechanism is common for kinase inhibitors that target the ATP pocket and is a direct result of the structural design incorporating the hinge-binding N-(pyridin-2-yl)cyclopropanecarboxamide core. nih.govnih.gov

Cell-Based Assays for Functional Characterization

Following the confirmation of enzymatic inhibition in vitro, cell-based assays are essential to verify that a compound can engage its target in a complex cellular environment and elicit a desired functional response.

Cellular target engagement assays are designed to confirm that a drug physically interacts with its intended target inside living cells. nih.gov While specific biophysical data from techniques like the Cellular Thermal Shift Assay (CETSA) for this compound itself are not detailed in the provided sources, the progression of its derivatives to functional cellular models strongly implies that the compounds successfully cross the cell membrane and engage with intracellular GSK-3β. nih.gov The observed downstream effects on cellular pathways are a direct consequence of this engagement. nih.gov

The primary role of GSK-3β in cellular signaling is the phosphorylation of substrate proteins. A key pathological event in Alzheimer's disease is the hyperphosphorylation of the tau protein, which is regulated by GSK-3β. nih.gov Inhibitors based on the this compound scaffold have been tested for their ability to modulate this pathway.

In a cellular model of neurodegeneration induced by okadaic acid (a substance that causes hyperphosphorylation of tau), compound 36 was shown to be effective at counteracting the pathological process. nih.gov This demonstrates that by inhibiting GSK-3β, the compound can directly intervene in the tau phosphorylation signal transduction cascade. nih.gov

Furthermore, these compounds have shown effects on inflammatory pathways. In a cellular model of inflammation triggered by lipopolysaccharide (LPS), compound 36 significantly reduced the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), indicating that its inhibitory action on GSK-3β also modulates inflammatory signaling pathways. nih.gov

The efficacy of compound 36 was demonstrated in a key phenotypic assay related to neurodegeneration. nih.gov Treatment with okadaic acid typically leads to cell death. However, the application of compound 36 was able to restore cell viability in this model, showcasing a clear neuroprotective effect. nih.gov This finding directly links the inhibition of GSK-3β by the this compound-based inhibitor to a functionally significant, positive phenotypic outcome. nih.gov

| Cellular Model | Inducing Agent | Pathway/Phenotype Measured | Observed Effect of Compound 36 | Source |

|---|---|---|---|---|

| Neurodegeneration Model | Okadaic Acid | Tau Phosphorylation / Cell Viability | Restored cell viability | nih.gov |

| Inflammation Model | LPS | Inflammatory Signaling | Significantly reduced NO, IL-6, and TNF-α release | nih.gov |

In Vivo Proof-of-Concept Studies in Animal Models for Mechanistic Elucidation

A thorough review of published scientific literature did not yield specific in vivo proof-of-concept studies conducted on this compound in animal models for the purpose of mechanistic elucidation. There is no available data from rat models of neurological processes or inflammation models for this particular compound.

Investigation of Molecular and Cellular Mechanisms in Model Systems

There are no specific investigations into the molecular and cellular mechanisms of this compound within dedicated model systems reported in the available scientific literature.

Evaluation of Target Selectivity and Off-Target Effects in Preclinical Contexts

Information regarding the evaluation of target selectivity and potential off-target effects for this compound in preclinical contexts is not available in the public domain. Studies detailing its binding profile and activity at primary targets versus other receptors or enzymes have not been identified.

Elucidation of Molecular and Cellular Mechanisms of Action

Specific studies elucidating the molecular and cellular mechanisms of action for this compound are not present in the reviewed scientific literature. Consequently, details regarding its intracellular signaling pathways, target engagement, and downstream functional effects remain uncharacterized.

Metabolic Stability Studies in Research Settings

While specific metabolic stability data for this compound is not available, the general methodology for assessing such parameters in a research setting involves incubation with human liver microsomes. This standard in vitro procedure is a critical step in early drug discovery to predict a compound's metabolic fate.

The process typically involves the following steps:

Incubation: The test compound is incubated with pooled human liver microsomes at a specific concentration (e.g., 1 µM) in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4). nih.gov

Cofactor Requirement: The reaction requires a cofactor, typically an NADPH-regenerating system, to support the activity of cytochrome P450 enzymes, which are major contributors to drug metabolism. nih.gov Control incubations are often run without NADPH to detect any non-enzymatic degradation. nih.gov

Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the disappearance of the parent compound over time. researchgate.net

Analysis: The reaction is stopped at each time point, often by adding a cold organic solvent like acetonitrile. frontiersin.org The remaining concentration of the test compound is then quantified using analytical techniques such as high-performance liquid chromatography with mass spectrometry (LC-MS/MS). springernature.com

Data Interpretation: The percentage of the compound remaining at each time point is plotted to determine its metabolic half-life (t½) and calculate the intrinsic clearance (CLint). researchgate.netspringernature.com Compounds are often categorized as having high, medium, or low metabolic stability based on these results. researchgate.net

This approach allows researchers to rank-order compounds based on their metabolic stability, providing essential information for selecting candidates for further development. springernature.com

Applications As Research Probes and Chemical Tools

Utilization of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, helping to validate its role in physiological and pathological processes. While direct studies specifically designating this compound as a chemical probe for target validation are not extensively documented in publicly available literature, the structural motif is present in compounds investigated in high-throughput screening campaigns. High-throughput screening is a common method for identifying novel chemical entities that interact with a specific biological target. The identification of molecules containing the this compound scaffold in such screens would be the first step toward their development as validated chemical probes. The development of a potent and selective inhibitor for a particular enzyme or receptor, for instance, allows researchers to pharmacologically interrogate the function of that target in cellular and in vivo models, thus validating it for further drug discovery efforts.

Employment in Mechanistic Pathway Elucidation Studies

The use of specific chemical probes is crucial for dissecting complex biological pathways. By selectively inhibiting or activating a particular protein, researchers can observe the downstream consequences and thereby elucidate the protein's role within a signaling cascade or metabolic pathway. Although specific studies employing this compound to elucidate a mechanistic pathway are not prominent in the scientific literature, its derivatives designed as potent enzyme inhibitors have the potential for such applications. For example, a highly selective inhibitor of a key enzyme in a disease-related pathway can be used to understand the temporal and spatial dynamics of that pathway, as well as to identify potential biomarkers and downstream therapeutic targets.

Development of Labeled Analogues for Biochemical and Biophysical Studies

To further investigate the molecular interactions of a chemical probe, labeled analogues are often synthesized. These analogues incorporate reporter groups such as radioisotopes (e.g., ³H, ¹⁴C), fluorescent tags (e.g., fluorescein, rhodamine), or affinity tags (e.g., biotin). These labels enable a variety of biochemical and biophysical studies, including:

Receptor binding assays: Radiolabeled ligands are used to determine the affinity and density of receptors in tissues and cell preparations.

Fluorescence microscopy: Fluorescently tagged probes can be used to visualize the subcellular localization of a target protein.

Affinity chromatography: Biotinylated probes can be used to isolate the target protein and its binding partners from complex biological mixtures.

Currently, there is a lack of published research detailing the synthesis and application of labeled analogues of this compound. The development of such tools would be a significant step forward in characterizing its molecular targets and mechanism of action.

Contribution to the Understanding of Enzyme Inhibition and Protein-Ligand Interactions

The this compound scaffold has contributed to the understanding of enzyme inhibition and protein-ligand interactions, primarily through the study of its analogues. The rigid cyclopropyl (B3062369) group and the hydrogen-bonding capabilities of the aminopyridine and amide moieties allow for specific and high-affinity interactions with protein targets.

Structure-activity relationship (SAR) studies of related compounds have provided insights into the molecular determinants of binding. For instance, research on indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) highlights the importance of the cyclopropane (B1198618) ring in achieving potency and selectivity. nih.gov One of the representative compounds from this class, compound 7e , demonstrated an IC50 of 24.43 nM for LSD1. nih.gov This suggests that the cyclopropyl group can occupy a specific hydrophobic pocket within the enzyme's active site, while the amine group forms critical hydrogen bonds.

The table below summarizes the inhibitory activity of a selected indolin-5-yl-cyclopropanamine derivative, which shares structural similarities with the subject compound, against LSD1 and other enzymes.

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs LSD2 | Selectivity vs MAOs |

| 7e | LSD1 | 24.43 | >200-fold | >4000-fold |

This table is based on data for an analogous compound to illustrate the potential inhibitory profile of molecules with a similar scaffold.

The insights gained from these and other related studies can be extrapolated to understand the potential interactions of this compound with its biological targets. Computational modeling and docking studies based on the structures of analogous compounds can guide the design of more potent and selective inhibitors.

Future Directions and Emerging Research Avenues

Exploration of Unexplored Synthetic Methodologies for Diversification

The generation of a diverse library of analogs is fundamental to a comprehensive structure-activity relationship (SAR) study. While classical amide bond formation is a standard approach for the synthesis of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide, future efforts should focus on novel and efficient synthetic strategies to enable rapid diversification.

One promising avenue is the use of multicomponent reactions (MCRs) . An MCR-based approach, potentially involving a one-pot reaction with various substituted aminopyridines, cyclopropanecarboxylic acid derivatives, and other reactants, could significantly streamline the synthesis of a wide array of analogs. nih.govresearchgate.net This method offers the advantages of operational simplicity, reduced waste, and the potential for high-throughput synthesis. nih.gov

Furthermore, the exploration of late-stage functionalization techniques could provide access to novel chemical space. Strategies such as C-H activation on the pyridine (B92270) ring or the cyclopropane (B1198618) moiety would allow for the introduction of various substituents at positions that are not readily accessible through traditional methods. This would enable a more granular exploration of the SAR.

Finally, the development of flow chemistry protocols for the synthesis of this compound and its derivatives could offer improved reaction control, scalability, and safety, facilitating the production of larger quantities for extensive biological evaluation.

Advanced Computational Modeling for Next-Generation Analog Design

To guide the synthetic efforts and enhance the efficiency of the drug discovery process, the application of advanced computational modeling is paramount. A synergistic approach combining ligand-based and structure-based drug design methodologies can be employed to design next-generation analogs with improved potency and selectivity. nih.govpharmafeatures.com

Quantitative Structure-Activity Relationship (QSAR) studies can be initiated by building a database of synthesized analogs and their corresponding biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized to develop predictive models that correlate the physicochemical properties of the compounds with their biological effects. pharmafeatures.commdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking simulations will be instrumental in understanding the potential binding modes of this compound derivatives within the active sites of various biological targets. nih.govresearchgate.net In the absence of a known specific target, docking studies can be performed against a panel of relevant targets, such as kinases, for which the aminopyridine scaffold has shown affinity. rsc.org This can help in identifying potential targets and in designing analogs with enhanced interactions with key residues.

Molecular dynamics (MD) simulations can further refine the understanding of the dynamic behavior of the ligand-target complexes, providing insights into the stability of binding and the role of conformational changes. nih.gov

| Computational Technique | Application in Analog Design | Potential Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models based on existing analog data. | Prioritization of virtual compounds for synthesis. |

| Molecular Docking | Predict binding modes in various biological targets. | Identification of potential targets and key interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-target complexes. | Understanding of binding stability and conformational changes. |

Identification of Novel Biological Targets or Pathways Amenable to Compound Modulation

A critical aspect of future research will be the identification of novel biological targets or pathways that are modulated by this compound. The aminopyridine core is a versatile pharmacophore present in drugs targeting a range of proteins, including kinases and ion channels. rsc.orgdrugbank.com

A potential starting point is the investigation of its effects on various kinases , given that numerous aminopyridine derivatives have been developed as kinase inhibitors for oncology and inflammatory diseases. rsc.orgnih.gov Screening against a panel of kinases could reveal novel inhibitory activities. Furthermore, the unique structural features of the cyclopropanecarboxamide (B1202528) moiety might confer selectivity for specific kinase subfamilies.

Another interesting avenue is the exploration of its potential as a modulator of voltage-gated potassium channels . Aminopyridines are known to block these channels, a mechanism that is therapeutically relevant in neurological conditions. rsc.orgnih.gov

Recent studies have also highlighted the potential of aminopyridine analogs in targeting metabolic pathways in cancer. For instance, certain aminopyridine compounds have been shown to target phosphogluconate dehydrogenase (PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, particularly in metastatic pancreatic cancer. rsc.org Investigating the effect of this compound on PGD and other metabolic enzymes could open up new therapeutic applications.

Development of High-Throughput Screening Assays for Related Chemical Spaces

To accelerate the discovery of new lead compounds based on the this compound scaffold, the development of robust high-throughput screening (HTS) assays is essential. bmglabtech.comdrugtargetreview.com These assays will enable the rapid evaluation of large compound libraries for their activity against identified or putative biological targets. bmglabtech.com

The process would involve several key steps:

Assay Miniaturization and Automation: Adapting the biological assay to a microplate format (e.g., 384- or 1536-well plates) to allow for automated liquid handling and reading. bmglabtech.com

Development of a Reliable Readout: Utilizing detection methods such as fluorescence, luminescence, or absorbance to quantify the biological activity. bmglabtech.com

Library Screening: Screening diverse chemical libraries, including commercially available collections and custom-synthesized analogs of this compound. ku.edu

Hit Confirmation and Prioritization: Validating the initial hits through dose-response studies and secondary assays to eliminate false positives and prioritize the most promising compounds for further investigation. drugtargetreview.com

The development of such HTS platforms will be crucial for efficiently exploring the chemical space around this scaffold and identifying novel bioactive molecules. ramot.org

Integration with Advanced Analytical Techniques for Mechanistic Studies

A deep understanding of the mechanism of action is crucial for the rational optimization of any lead compound. The integration of advanced analytical techniques will be vital in elucidating how this compound and its analogs interact with their biological targets and modulate cellular pathways.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity and thermodynamics of the interaction between the compounds and their target proteins. This provides quantitative data on the potency and nature of the binding.

X-ray crystallography of the compound in complex with its target protein can provide atomic-level details of the binding mode, revealing key interactions that can be exploited for the design of more potent and selective analogs.

Mass spectrometry-based techniques , such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide information on conformational changes in the target protein upon compound binding. Furthermore, chemical proteomics approaches can be used to identify the cellular targets of the compound by capturing and identifying interacting proteins.

The use of fluorescently labeled analogs of this compound can enable the visualization of its subcellular localization and interaction with target proteins in living cells using advanced microscopy techniques. mdpi.com

| Analytical Technique | Information Gained | Impact on Research |

| Surface Plasmon Resonance (SPR) | Binding affinity and kinetics. | Quantitative assessment of compound potency. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding. | Understanding the driving forces of interaction. |

| X-ray Crystallography | Atomic-level structure of the ligand-target complex. | Rational design of next-generation analogs. |

| Mass Spectrometry (e.g., HDX-MS) | Protein conformational changes upon binding. | Mechanistic insights into target modulation. |

| Fluorescence Microscopy | Subcellular localization and dynamics. | Visualization of compound-target engagement in cells. |

Opportunities for Collaborative Academic Research Initiatives

The multifaceted nature of drug discovery necessitates a collaborative approach. Fostering partnerships between academic research institutions and industrial partners can significantly accelerate the development of this compound-based therapeutics. nih.govdrugbank.com

Academic institutions can contribute their expertise in basic research, target identification and validation, and the development of novel biological assays. cpsbb.euresearchgate.net They can also serve as hubs for fundamental mechanistic studies.

Industrial partners, on the other hand, bring to the table their extensive experience in medicinal chemistry, lead optimization, preclinical and clinical development, and regulatory affairs. drugbank.comresearchgate.net They also possess the resources and infrastructure required for large-scale synthesis and high-throughput screening. cpsbb.eu

Such collaborations can be structured in various ways, including sponsored research agreements, joint ventures, and licensing agreements. cpsbb.eu These partnerships can leverage the complementary strengths of both sectors to bridge the "valley of death" in drug development and translate promising basic research findings into tangible therapeutic benefits for patients. nih.gov

Q & A

Q. Basic

- NMR Spectroscopy : Confirms regiochemistry of the pyridine ring and cyclopropane integrity (e.g., ¹H NMR: δ 1.2–1.5 ppm for cyclopropane protons).

- HPLC : Validates purity (>98%) using reverse-phase C18 columns.

- Mass Spectrometry : Verifies molecular weight (e.g., [M+H]+ = 218.29 g/mol) .

How can researchers resolve contradictions in reported biological activity across kinase inhibition assays?

Advanced

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Strategies include:

- Orthogonal Assays : Use radiometric (³³P-ATP) and fluorescence-based (Z′-LYTE™) methods to cross-validate results.

- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding mode variations (e.g., hydrogen bonding with kinase hinge regions) .

What strategies improve selectivity for GSK-3β over IKK2 in derivative design?

Q. Advanced

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluoro) at the pyridine C4 position to enhance GSK-3β selectivity (10-fold increase in selectivity index).

- Molecular Dynamics Simulations : Predict steric clashes with IKK2’s larger ATP-binding pocket.

- Biological Validation : Test against kinase panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Continuous Flow Chemistry : Reduces reaction time (from 24 hours to 2 hours) and improves reproducibility.

- Catalytic Systems : Employ Pd/C or HATU for efficient amide bond formation (yield increases from 60% to 85%).

- In-line Analytics : Use FTIR or UPLC for real-time monitoring to adjust stoichiometry dynamically .

What are the implications of halogen substitution (e.g., bromo at pyridine C5) on pharmacokinetic properties?

Advanced

Bromine at C5 enhances metabolic stability by reducing CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hours in human liver microsomes). However, it may lower solubility; counterstrategies include co-solvents (e.g., PEG-400) or prodrug formulations .

How do molecular docking studies inform the design of dual kinase inhibitors using this scaffold?

Advanced

Docking into GSK-3β (PDB: 1Q3W) and IKK2 (PDB: 3RZF) reveals conserved hydrogen bonds with backbone amides (e.g., Val135 in GSK-3β). Modifications like N-methylation of the carboxamide improve permeability without disrupting key interactions, as validated by free-energy perturbation calculations .

What are the limitations of current SAR studies, and how can they be addressed?

Advanced

Most structure-activity relationship (SAR) data focus on kinase inhibition, neglecting off-target effects (e.g., hERG binding). Solutions:

- Polypharmacology Profiling : Use broad-panel screening (e.g., CEREP) to identify secondary targets.

- Metabolite Identification : LC-MS/MS studies to track reactive intermediates .

How does the compound’s stability under acidic conditions impact formulation studies?

Advanced

The cyclopropane ring is prone to acid-catalyzed ring-opening (t₁/₂ = 2 hours at pH 2). Stabilization strategies:

- Enteric Coatings : Protect against gastric acid.

- Lyophilization : Formulate as a lyophilized powder for reconstitution in neutral buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.